2-Benzyl-5-bromopyridine
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Overview
Description
2-Benzyl-5-bromopyridine is an organic compound characterized by a benzyl group attached to the second position and a bromine atom at the fifth position of a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromopyridine typically involves the bromination of 2-benzylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often integrated into the production process to reduce environmental impact.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with organoboron or alkynyl reagents.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to yield the corresponding pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, organoboron reagents, and bases like potassium carbonate in solvents such as toluene or ethanol.
Sonogashira Coupling: Involves palladium and copper co-catalysts, alkynes, and bases like triethylamine in solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl or alkyne-substituted pyridines are common products from coupling reactions.
Scientific Research Applications
Chemistry: 2-Benzyl-5-bromopyridine is widely used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for synthesizing bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and ligands for catalysis. Its derivatives are also employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-Benzyl-5-bromopyridine exerts its effects depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2-Benzylpyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a benzyl group, affecting its steric and electronic properties.
2-Benzyl-3-bromopyridine: Bromine is positioned differently, altering its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Benzyl-5-bromopyridine’s unique combination of a benzyl group and a bromine atom at specific positions on the pyridine ring provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-benzyl-5-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQZROACLXIZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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